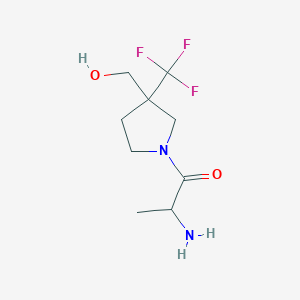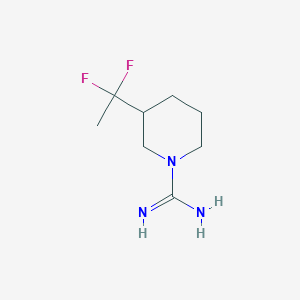
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
説明
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, hereafter referred to as 2-AHP, is a synthetic molecule with potential pharmaceutical applications. It is a small molecule with a molecular weight of 235.26 g/mol, and consists of a five-membered ring with an amine group and two methyl groups attached. It has been studied for its potential applications in drug synthesis, medical research, and laboratory experiments.
科学的研究の応用
Coordination Chemistry and Molecular Structures
- The synthesis and characterization of Schiff base ligands derived from unsymmetrical tripodal amines, including compounds related to the query compound, have been explored for their ability to form complexes with Cu(II) metal ions. These studies reveal the importance of arm length and molecular interactions in the formation of mononuclear and dinuclear complexes, which are significant for understanding coordination chemistry and designing new materials with specific properties (Keypour et al., 2015).
Synthetic Applications and Biological Molecules
- The synthesis of β-hydroxy-α-amino acids using recombinant d-threonine aldolase has been demonstrated, showing the importance of these intermediates in the development of pharmaceutical compounds. This research highlights the efficiency of enzymatic processes in creating complex molecules with high purity and yield, which is crucial for drug synthesis and development (Goldberg et al., 2015).
Pyrrolidine Derivatives and Medicinal Chemistry
- Studies on the synthesis of pyrrolidine derivatives, including those related to the query compound, emphasize their significance in pharmaceutical sciences. These compounds are valuable in the creation of new medicinal molecules due to their presence in many biologically active molecules and natural products. The versatility in substituting pyrrolidin-2-ones allows for the synthesis of compounds with enhanced biological activity, demonstrating the potential for developing new drugs (Rubtsova et al., 2020).
Pharmacological Characterization
- The pharmacological characterization of compounds structurally similar to the query compound has been conducted to explore their potential as drug candidates. For example, studies on κ-opioid receptor antagonists reveal their selectivity and efficacy, which could lead to new treatments for depression and addiction disorders. This research underscores the therapeutic potential of such compounds in addressing significant health issues (Grimwood et al., 2011).
Pyrrole and Pyrrole Derivatives
- Pyrrole derivatives, including those related to the query compound, are fundamental in synthesizing biologically important molecules like heme and chlorophyll. The extensive delocalization in pyrrole systems accounts for their aromatic character and lack of basicity. These derivatives play crucial roles in various synthetic reactions and have applications ranging from solvents and wetting agents to intermediates in the production of pharmaceuticals and dyes (Anderson & Liu, 2000).
特性
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-6(13)7(16)14-3-2-8(4-14,5-15)9(10,11)12/h6,15H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNFXVZGPERIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(CO)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![6-Oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477216.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)
![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)
![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)
![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)
![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)